molecular formula C11H16FNO B13250136 (2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine

(2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine

Cat. No.: B13250136
M. Wt: 197.25 g/mol
InChI Key: JNSUEXPVOMSZBK-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine is an organic compound with the molecular formula C11H16FNO It is characterized by the presence of an ethoxyethyl group and a fluorophenylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine typically involves the reaction of 3-fluorobenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl or fluorophenylmethyl groups are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Compounds with new functional groups replacing the ethoxyethyl or fluorophenylmethyl groups.

Scientific Research Applications

(2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to changes in the target’s activity or function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyethyl)[(3-fluorophenyl)methyl]amine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.

    (2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine: Similar structure but with the fluorine atom at the 4-position of the phenyl ring.

    (2-Ethoxyethyl)[(3-chlorophenyl)methyl]amine: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

(2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine is unique due to the specific combination of the ethoxyethyl and 3-fluorophenylmethyl groups. This combination imparts distinct chemical and physical properties, such as solubility, reactivity, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

2-ethoxy-N-[(3-fluorophenyl)methyl]ethanamine

InChI

InChI=1S/C11H16FNO/c1-2-14-7-6-13-9-10-4-3-5-11(12)8-10/h3-5,8,13H,2,6-7,9H2,1H3

InChI Key

JNSUEXPVOMSZBK-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC(=CC=C1)F

Origin of Product

United States

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